molecular formula C21H18N4O B11998832 6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11998832
M. Wt: 342.4 g/mol
InChI Key: FSWTZHXFPXWQOE-UHFFFAOYSA-N
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Description

6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE is a complex organic compound with the molecular formula C21H18N4O It is known for its unique structure, which includes a pyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes and malononitrile in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is being studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-AMINO-3-ME-1-PHENYL-4-O-TOLYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the o-tolyl group, for example, can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in biological assays .

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

6-amino-3-methyl-4-(2-methylphenyl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H18N4O/c1-13-8-6-7-11-16(13)19-17(12-22)20(23)26-21-18(19)14(2)24-25(21)15-9-4-3-5-10-15/h3-11,19H,23H2,1-2H3

InChI Key

FSWTZHXFPXWQOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C)N)C#N

Origin of Product

United States

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